1-(5-Methyl-5-nitro-2-oxido-1,3,2-dioxaphosphinan-2-yl)piperidine
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Overview
Description
1-(5-Methyl-5-nitro-2-oxido-1,3,2-dioxaphosphinan-2-yl)piperidine is a chemical compound with the molecular formula C9H17N2O5P It is characterized by the presence of a piperidine ring attached to a dioxaphosphinan group, which includes a nitro and a methyl substituent
Preparation Methods
The synthesis of 1-(5-Methyl-5-nitro-2-oxido-1,3,2-dioxaphosphinan-2-yl)piperidine typically involves the reaction of appropriate precursors under controlled conditionsThe reaction conditions often require anhydrous solvents and the use of catalysts to facilitate the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(5-Methyl-5-nitro-2-oxido-1,3,2-dioxaphosphinan-2-yl)piperidine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions to form different oxidation states.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring can be modified by introducing different substituents.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines and alcohols. The major products formed depend on the specific reaction conditions and the reagents used .
Scientific Research Applications
1-(5-Methyl-5-nitro-2-oxido-1,3,2-dioxaphosphinan-2-yl)piperidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Mechanism of Action
The mechanism of action of 1-(5-Methyl-5-nitro-2-oxido-1,3,2-dioxaphosphinan-2-yl)piperidine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the piperidine ring can interact with biological receptors. The compound’s effects are mediated through pathways involving these interactions, leading to various biological outcomes .
Comparison with Similar Compounds
Similar compounds to 1-(5-Methyl-5-nitro-2-oxido-1,3,2-dioxaphosphinan-2-yl)piperidine include:
(5-Ethyl-2-methyl-2-oxido-1,3,2-dioxaphosphinan-5-yl)methyl methyl ester: This compound shares a similar dioxaphosphinan structure but differs in the substituents attached to the ring.
1-(5-Methyl-5-nitro-2-oxido-1,3,2-dioxaphosphinan-2-yl)aziridine: This compound has an aziridine ring instead of a piperidine ring, leading to different chemical properties and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
20926-55-0 |
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Molecular Formula |
C9H17N2O5P |
Molecular Weight |
264.22 g/mol |
IUPAC Name |
5-methyl-5-nitro-2-piperidin-1-yl-1,3,2λ5-dioxaphosphinane 2-oxide |
InChI |
InChI=1S/C9H17N2O5P/c1-9(11(12)13)7-15-17(14,16-8-9)10-5-3-2-4-6-10/h2-8H2,1H3 |
InChI Key |
REJUZDSTUNNRAN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COP(=O)(OC1)N2CCCCC2)[N+](=O)[O-] |
Origin of Product |
United States |
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